Enhanced Lipophilicity (LogP 2.44) Versus Non-Chlorinated Analog (LogP 2.22): Implications for Extraction and Chromatographic Behavior
CAS 61357-28-6 displays a computed LogP of 2.44, representing a +0.22 log unit increase in lipophilicity compared to its direct non-chlorinated structural analog N-benzyl-N-prop-2-enylacetamide (CAS 55487-53-1; LogP = 2.22) [1]. Both compounds share an identical topological polar surface area (PSA = 20.31 Ų) and N-benzyl/N-allyl substitution pattern; thus the LogP elevation is directly attributable to the chlorine atom on the acetyl group. This difference of ~0.22 log units corresponds to an approximately 1.66-fold increase in octanol-water partition coefficient, which can translate into measurably longer reversed-phase HPLC retention and altered liquid-liquid extraction efficiency [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (computed) |
| Comparator Or Baseline | N-benzyl-N-prop-2-enylacetamide (CAS 55487-53-1): LogP = 2.22 (computed) |
| Quantified Difference | Δ LogP = +0.22; approximately 1.66× higher partition coefficient |
| Conditions | Computed LogP (software undisclosed); same computational method applied to both compounds |
Why This Matters
For procurement decisions, the elevated lipophilicity of 61357-28-6 predicts differential chromatographic retention and solvent partitioning behavior, enabling distinct purification and analytical method development compared to the non-chlorinated analog.
- [1] yybyy.com. N-benzyl-2-chloro-N-prop-2-enylacetamide CAS 61357-28-6 vs. N-benzyl-N-prop-2-enylacetamide CAS 55487-53-1 – Physicochemical comparison. Chemical Researcher One-Stop Service Platform. Accessed April 2026. View Source
